2-Methyl-1-phenyl-1h-indole
Overview
Description
2-Methyl-1-phenyl-1H-indole is an organic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound, specifically, is characterized by a methyl group at the second position and a phenyl group at the first position of the indole ring. It is a white solid that may turn brown over time and is used as an intermediate in the synthesis of dyes, pigments, optical brighteners, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-phenyl-1H-indole can be achieved through several methods:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with acetone under acidic conditions to form the indole ring.
Bischler-Möhlau Indole Synthesis: This method involves the reaction of aniline derivatives with α-haloketones under acidic conditions.
Transition Metal-Catalyzed Reactions: Modern synthetic approaches often employ palladium or copper catalysts to facilitate the formation of the indole ring from various precursors
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-Methyl-1-phenyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides, resulting in the formation of dihydroindoles
Scientific Research Applications
2-Methyl-1-phenyl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules and is used in the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenyl-1H-indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic potential
Comparison with Similar Compounds
2-Methyl-1-phenyl-1H-indole can be compared with other indole derivatives:
2-Phenylindole: Similar in structure but lacks the methyl group at the second position.
1-Methyl-2-phenylindole: Differing by the position of the methyl group, this compound is used in the detection of malondialdehyde and 4-hydroxyalkenals.
3-Methyl-2-phenylindole: This compound has a methyl group at the third position and is studied for its anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-1-phenylindole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-12-11-13-7-5-6-10-15(13)16(12)14-8-3-2-4-9-14/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNINGVLXWVAEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506767 | |
Record name | 2-Methyl-1-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16176-77-5 | |
Record name | 2-Methyl-1-phenyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16176-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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